N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-chlorophenyl group and a thioether-linked acetamide moiety. The diazaspiro ring system contributes to conformational rigidity, which may improve metabolic stability compared to non-spiro analogs . Its molecular formula is C₂₃H₂₀Cl₂FN₃OS, with a molar mass of 492.85 g/mol (calculated from ).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2FN3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-19(26)18(25)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOAHOOLXSYJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, spiro ring systems, and biological relevance:
Key Observations:
Spiro Ring Size: The target compound’s 1,4-diazaspiro[4.6] system (vs.
Halogenation Patterns : The 3-chloro-4-fluorophenyl group in the target compound offers a unique electronic profile compared to analogs with 4-chloro/4-fluoro substitutions (). Halogen positioning affects dipole moments and van der Waals interactions in target binding .
Sulfur Linkage : The thioether bridge in the target compound and triazole analogs (–11) contrasts with the naphthalene-containing analog (), which lacks sulfur. Thioethers may enhance redox stability compared to ethers or amines.
Biological Relevance : While the naphthalene derivative () shows structural similarity to benzylpenicillin lateral chains, the target compound’s spiro system may mimic constrained peptide conformations, a feature exploited in protease inhibitors .
Research Findings and Data
- Predicted Properties : The triazole-furan analog () has a predicted density of 1.50 g/cm³ and pKa of 11.30, indicating moderate solubility in acidic environments . Comparable data for the target compound are unavailable but could be modeled using similar methods.
- Synthetic Challenges : The diazaspiro core in the target compound requires precise cyclization conditions, whereas triazole analogs (–11) are synthesized via click chemistry, offering higher yields .
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